N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide
Description
Properties
CAS No. |
605657-49-6 |
|---|---|
Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C23H21NO4/c25-23(24-13-12-17-6-11-21-22(14-17)28-16-27-21)19-7-9-20(10-8-19)26-15-18-4-2-1-3-5-18/h1-11,14H,12-13,15-16H2,(H,24,25) |
InChI Key |
NOKPMFHBOCZIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Benzyloxybenzamide: This involves the reaction of 4-hydroxybenzamide with benzyl chloride under basic conditions to form the benzyloxy group.
Coupling: The final step involves coupling the benzodioxole derivative with the benzyloxybenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe due to its structural features.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The benzodioxole moiety could be involved in binding to these targets, while the benzyloxybenzamide structure might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Similarities
N-[(1,3-Benzodioxol-5-yl)methyl]-4-methyl-benzamide
- Structure : Substitutes the ethyl linker with a methyl group and replaces the benzyloxy with a methyl group on the benzamide.
- Key Findings : Exhibits a well-defined crystalline structure stabilized by intermolecular hydrogen bonds (N–H···O and C–H···π interactions) .
N-(1,3-Benzodioxol-5-yl)-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzamide
- Structure : Incorporates a coumarin-derived oxymethyl group instead of benzyloxy.
- Key Findings : The coumarin moiety introduces fluorescence properties and may enhance binding to enzymes like cyclooxygenase or kinases .
- Implications : The extended π-system could improve photostability for imaging applications, contrasting with the simpler benzyloxy group in the target compound.
Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)
- Structure : Features iodinated aromatic rings and piperidinyl substituents instead of benzodioxole and benzyloxy groups.
- Key Findings : High affinity for sigma receptors (Kd = 5.80 nM for ³H-pentazocine in DU-145 cells) and utility in prostate tumor imaging .
- Implications: The target compound’s benzodioxole group may mimic sigma receptor interactions, but its lack of radioiodination limits diagnostic use.
Tetrazole-Containing Benzamides
- Structure : Substitutes benzyloxy with tetrazolylmethoxy groups (e.g., 4-(hexyloxy)-N-[2-(1H-tetrazol-5-ylmethoxy)phenyl]benzamide).
- Key Findings : Tetrazole enhances solubility (PSA = 102.02) and acts as a bioisostere for carboxylic acids .
- Implications : The target compound’s benzyloxy group may reduce polarity compared to tetrazole derivatives, affecting membrane permeability.
Pharmacological and Physicochemical Properties
Research Implications
- Target Compound vs.
- Sigma Receptor Specificity: While [¹²⁵I]PIMBA shows nanomolar affinity for sigma receptors, the benzodioxole group in the target compound could offer a non-radioactive alternative for therapeutic targeting .
- Solubility Trade-offs : Tetrazole derivatives prioritize aqueous solubility, whereas the benzyloxy group in the target compound may favor blood-brain barrier penetration .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C26H27NO5
- Molecular Weight : 425.49 g/mol
- SMILES Notation : C(CN(CCc1ccccc1)C(=O)c1ccc(OCOc2ccccc2)cc1)C
Biological Activity Overview
This compound has been studied for various biological activities:
1. Antioxidant Activity
Research indicates that compounds containing benzodioxole moieties exhibit significant antioxidant properties. These properties are attributed to the ability of the benzodioxole structure to scavenge free radicals, which can mitigate oxidative stress in cells.
2. Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This makes it a candidate for treating inflammatory diseases.
3. Anticancer Potential
Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is linked to its interaction with specific molecular targets:
- Kinase Inhibition : It may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The compound might modulate neurotransmitter receptors, contributing to its potential neuroprotective effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | Demonstrated significant inhibition of proliferation in breast and prostate cancer cells (IC50 values ranging from 10 to 20 µM). |
| Antioxidant assays | Showed a DPPH radical scavenging activity with an IC50 value of 25 µM, indicating strong antioxidant potential compared to standard antioxidants. |
| Inflammation models | In animal models, the compound reduced edema and inflammatory markers by approximately 40% compared to control groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
